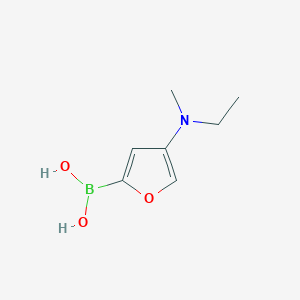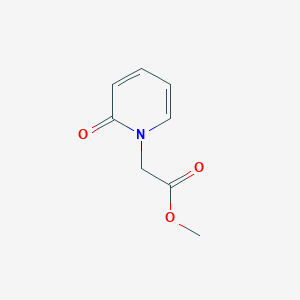
Dimethyl 2H-pyran-4,4(3H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2H-pyran-4,4(3H)-dicarboxylate is an organic compound with the molecular formula C9H10O5. It belongs to the class of pyran derivatives, which are known for their versatile chemical properties and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2H-pyran-4,4(3H)-dicarboxylate typically involves the esterification of 2H-pyran-4,4(3H)-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2H-pyran-4,4(3H)-dicarboxylic acid+2CH3OHH+Dimethyl 2H-pyran-4,4(3H)-dicarboxylate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2H-pyran-4,4(3H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2H-pyran-4,4(3H)-dicarboxylic acid.
Reduction: Dimethyl 2H-pyran-4,4(3H)-diol.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2H-pyran-4,4(3H)-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 2H-pyran-4,4(3H)-dicarboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Dihydro-2H-pyran-4,4(3H)-dicarbonitrile
- Tetrahydro-4H-pyran-4,4-dicarbonitrile
- Oxane-4,4-dicarbonitrile
Uniqueness
Dimethyl 2H-pyran-4,4(3H)-dicarboxylate is unique due to its specific ester functional groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications, distinguishing it from other similar pyran derivatives.
Properties
Molecular Formula |
C9H12O5 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
dimethyl 2,3-dihydropyran-4,4-dicarboxylate |
InChI |
InChI=1S/C9H12O5/c1-12-7(10)9(8(11)13-2)3-5-14-6-4-9/h3,5H,4,6H2,1-2H3 |
InChI Key |
RZXOAXFDXPFWGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCOC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13349075.png)





![(3S,4R)-4-[(2,4-dimethylphenyl)amino]oxolan-3-ol](/img/structure/B13349092.png)



